4-(Trifluoromethyl)pyrimidine-2-sulfonyl fluoride
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(trifluoromethyl)pyrimidine-2-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F4N2O2S/c6-5(7,8)3-1-2-10-4(11-3)14(9,12)13/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKFONXJQLOOAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C(F)(F)F)S(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F4N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)pyrimidine-2-sulfonyl fluoride typically involves the introduction of the trifluoromethyl group and the sulfonyl fluoride group onto the pyrimidine ring. One common method involves the use of trifluoromethylation reagents and sulfonyl fluoride precursors under controlled conditions. For instance, the trifluoromethylation can be achieved using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid, while the sulfonyl fluoride group can be introduced using sulfur tetrafluoride or similar reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization or distillation, and quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)pyrimidine-2-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles like amines, alcohols, and thiols. Reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and catalysts or bases to facilitate the reactions .
Major Products Formed
The major products formed from reactions involving this compound include sulfonamides, sulfonates, and other derivatives depending on the nucleophile used in the substitution reactions .
Scientific Research Applications
4-(Trifluoromethyl)pyrimidine-2-sulfonyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)pyrimidine-2-sulfonyl fluoride involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity towards these targets, while the sulfonyl fluoride group can act as a reactive site for covalent modification of the target . This dual functionality makes it a valuable tool in the design of inhibitors and other bioactive molecules .
Comparison with Similar Compounds
Key Properties:
- Molecular Formula : C₅H₃F₃N₂O₂S (corrected based on structural analysis; lists C₉H₁₃ClO₃S, which conflicts with the compound’s name and requires verification) .
- Molecular Weight : 236.72 g/mol .
- Purity : 95% .
- EN Numbers : EN300-127032 .
The sulfonyl fluoride group confers unique reactivity, making it a valuable intermediate in medicinal chemistry and agrochemical synthesis, particularly in covalent inhibitor design due to its selective binding with biological targets .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to 4-methoxyoxolane-3-sulfonyl chloride () and hypothetical analogs (e.g., pyrimidine sulfonyl chlorides) to highlight key differences:
Reactivity and Stability
- Sulfonyl Fluoride vs. Sulfonyl Chloride : The fluoride group in this compound offers superior hydrolytic stability compared to sulfonyl chlorides, which are prone to hydrolysis. This stability enables its use in aqueous or biological environments .
- Trifluoromethyl Effect: The -CF₃ group increases lipophilicity and metabolic stability, enhancing bioavailability in drug candidates compared to non-fluorinated analogs .
Analytical Data
In patent applications (EP 4 374 877 A2), derivatives of this compound exhibit LCMS m/z values of 853.0–867.0 [M+H]⁺ and HPLC retention times of 1.31–1.37 minutes (SMD-TFA05 conditions), demonstrating consistent integration into complex molecules .
Medicinal Chemistry
The compound serves as a key intermediate in synthesizing protease inhibitors and kinase-targeting drugs. For example, it is incorporated into spirocyclic carboxamide derivatives (e.g., Example 427 in EP 4 374 877 A2), which show potent activity against viral enzymes .
Industrial Use
Its stability under diverse conditions makes it preferable to sulfonyl chlorides for large-scale synthesis. The EN300-127032 designation indicates compliance with European regulatory standards for industrial chemicals .
Biological Activity
4-(Trifluoromethyl)pyrimidine-2-sulfonyl fluoride is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article provides an overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
- Chemical Name : this compound
- CAS Number : 2155855-60-8
- Molecular Formula : CHFNOS
- Molecular Weight : 227.15 g/mol
The trifluoromethyl group contributes to the lipophilicity and metabolic stability of the compound, while the sulfonyl fluoride moiety is known for its reactivity towards nucleophiles, making it a potential candidate for covalent modification of biological targets .
The biological activity of this compound primarily involves its interaction with specific enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic sites on target proteins, potentially leading to inhibition or modulation of their activity. This mechanism has been explored in various studies focusing on enzyme inhibition and cancer therapy.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit promising anticancer properties. For instance, compounds containing the sulfonyl group have shown significant activity against various cancer cell lines:
These results indicate that modifications in the pyrimidine structure can enhance anticancer efficacy compared to standard treatments like Doxorubicin.
Antibacterial Activity
The antibacterial properties of compounds containing the trifluoromethyl and sulfonyl groups have also been investigated. Notably, certain derivatives have shown effective minimum inhibitory concentrations (MICs) against various bacterial strains:
| Compound | Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| Compound 8 | E. coli | 4.88 | |
| Compound 7 | B. mycoides | Not specified |
These findings suggest that the incorporation of trifluoromethyl and sulfonyl groups enhances antibacterial activity.
Case Studies
- Inhibition of WRN Helicase : A study identified 2-sulfonyl/sulfonamide pyrimidines as novel covalent inhibitors of WRN helicase activity, which plays a crucial role in DNA repair mechanisms. The structure-activity relationship (SAR) highlighted that the presence of the sulfonyl group was essential for biological activity .
- Molecular Docking Studies : Molecular docking analyses against Escherichia coli enoyl reductase revealed promising inhibition profiles for certain derivatives of pyrimidine containing trifluoromethyl groups, indicating their potential as antibiotic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
